2-Phenylpropyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-7-13(14)15-10-11(2)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLXPNZDCBPHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868598 | |
| Record name | 2-Phenylpropyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, fruity, rum, apricot aroma | |
| Record name | 2-Phenylpropyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1457/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
268.00 to 272.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylpropyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Phenylpropyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1457/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.988-0.994 | |
| Record name | 2-Phenylpropyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1457/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
80866-83-7 | |
| Record name | 2-Phenylpropyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G1J8241Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Synthetic Methodologies for 2 Phenylpropyl Butyrate
Molecular Weight
The molecular weight of 2-Phenylpropyl butyrate (B1204436) is approximately 206.28 g/mol . foodb.cathegoodscentscompany.comthegoodscentscompany.com
Appearance
In its pure form, it is a colorless liquid. nih.gov
Odor
The compound is characterized by a pleasant aroma, described as sweet, fruity, and reminiscent of rum and apricot. foodb.canih.govhmdb.ca
Boiling Point
The boiling point of 2-Phenylpropyl butyrate ranges from 268.00 to 272.00 °C at standard atmospheric pressure (760.00 mm Hg). nih.govthegoodscentscompany.com
Melting Point
Specific melting point data is not consistently reported, which is typical for a compound that exists as a liquid at room temperature.
Density
The density of this compound is reported to be in the range of 0.988 to 0.994 g/cm³. nih.gov
Solubility
It is readily soluble in oils and ethanol (B145695) but shows only slight solubility in water. nih.gov
Spectral Data
Spectroscopic data are essential for the structural confirmation of this compound.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra are used to elucidate the molecular structure. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the aliphatic protons in the propyl and butyrate chains. The ¹³C-NMR spectrum provides distinct peaks for each unique carbon atom in the molecule, including those in the phenyl ring, the ester carbonyl group, and the aliphatic side chains. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present. The IR spectrum of this compound exhibits a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically around 1730-1750 cm⁻¹. Other bands corresponding to C-O stretching and the aromatic C-H and C=C bonds of the phenyl ring are also present. nih.gov
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the ester linkage. nih.govuni.lu The NIST Mass Spectrometry Data Center contains reference spectra for this compound. nih.gov
Iii. Stereochemical Aspects in the Synthesis of 2 Phenylpropyl Butyrate
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to preferentially form one enantiomer over the other. wikipedia.org For 2-phenylpropyl butyrate (B1204436), this involves the asymmetric synthesis of the chiral alcohol precursor, 2-phenylpropanol.
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering an economical and efficient route. wikipedia.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The synthesis of chiral 2-phenylpropanol is often accomplished through the asymmetric reduction of its corresponding ketone, acetophenone (B1666503).
In this strategy, a central metal atom is coordinated with a chiral organic molecule, known as a ligand, to form a chiral complex. This complex then acts as a catalyst, influencing the stereochemical outcome of the reaction.
Ruthenium-based catalysts are commonly employed for the asymmetric transfer hydrogenation of ketones like acetophenone. polimi.it For instance, complexes of the type [RuCl2(η6-arene)(P)], where P is a chiral monophosphorus ligand, have been studied for this purpose. polimi.it While many of these catalysts require high temperatures, some can be activated at lower temperatures, around 40 °C, providing good enantiomeric excess (e.e.). polimi.it The choice of the chiral ligand is crucial; for example, specific dibenzothiophenylphosphine ligands have demonstrated the potential to achieve high enantioselectivities. polimi.it
Rhodium-phosphine complexes have also been successfully used, particularly in the presence of molecular hydrogen. polimi.it The combination of chiral phosphorus ligands with chiral amines in bifunctional catalysts often leads to higher enantioselectivities. polimi.it
Pincer complexes, which are tridentate ligands that bind a metal in a pincer-like fashion, have also emerged as effective catalysts. rsc.orgmdpi.com Chiral pincer ligands can be designed with chiral centers on the pincer skeleton, on the coordination atom, or at a benzylic position. rsc.org For example, a P-stereogenic PNP pincer-iron(II) complex has been used to catalyze the hydrogenation of acetophenone to (S)-1-phenylethanol with a notable enantiomeric excess. rsc.org
Here is an interactive data table summarizing the performance of various chiral ligand-metal complexes in the asymmetric reduction of acetophenone:
| Catalyst System | Ligand Type | Product | Enantiomeric Excess (e.e.) | Reference |
| [RuCl2(η6-p-cymene)(P*)] | Chiral Monophosphorus | 1-Phenylethanol | Moderate to Good | polimi.it |
| [HRh(L-L)(CO)2] | Chiral Phosphine-Phosphite | 2-Phenylpropanal (B145474) | up to 63% | acs.org |
| PNP-Fe Complex | P-stereogenic Pincer | (S)-1-Phenylethanol | 49% | rsc.org |
| PCN-Pd Complex | Chiral (Phosphine)-(Imidazoline) | Optically Active Phosphines | up to 85% | mdpi.com |
Organocatalysis utilizes small, chiral organic molecules as catalysts, avoiding the use of metals. au.dk This field has grown significantly, providing powerful tools for a wide range of asymmetric transformations. au.dknih.gov
For the synthesis of chiral aldehydes, which can be precursors to chiral alcohols, organocatalysts have been investigated. For instance, the enantioselective α-chlorination of 2-phenylpropanal has been studied using primary and secondary aminocatalysts. nih.gov While good yields were achieved, the enantioselectivities were moderate. nih.gov Computational studies have suggested that the challenge in achieving high enantioselectivity lies in the lack of control over the formation of (E)- and (Z)-enamine intermediates. nih.gov
The development of bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a hydrogen-bond donor site (like a thiourea), has enabled complex transformations. mdpi.com These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high stereocontrol.
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly processes. monash.eduunimi.it This approach is particularly valuable for producing enantiomerically pure compounds. unimi.itutupub.fi
Lipases are a class of enzymes that are widely used for the stereoselective esterification of racemic alcohols, a process known as kinetic resolution. utupub.finih.govacs.orgoup.com In this process, the lipase (B570770) preferentially catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, microbial lipases, particularly from Pseudomonas species, have been shown to efficiently catalyze the transesterification of racemic 1-phenylethanol. nih.govoup.com These enzymes preferentially esterify the (R)-enantiomer, resulting in the production of (R)-ester and leaving behind the (S)-alcohol, both with high enantiomeric purity (often >95% e.e.). nih.govoup.com
The choice of the acylating agent can also influence the enantioselectivity of the lipase-catalyzed reaction. acs.org The enzymatic reaction can be carried out in organic solvents or even under solvent-free conditions. utupub.finih.gov
Here is an interactive data table summarizing the use of lipases in the kinetic resolution of racemic alcohols:
| Enzyme Source | Substrate | Acylating Agent | Products | Enantiomeric Purity | Reference |
| Pseudomonas sp. | (RS)-1-Phenylethanol | Vinyl Acetate (B1210297) | (R)-1-Phenylethyl acetate & (S)-1-Phenylethanol | >95% e.e. | nih.govoup.com |
| Candida antarctica Lipase B | Racemic Alcohols | Various | Enantiopure Alcohols & Esters | High | utupub.fi |
| Burkholderia cepacia Lipase | Racemic Alcohols | Various | Enantiopure Alcohols & Esters | High | utupub.fi |
The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. uniud.ittaltech.ee These compounds can serve as inexpensive and convenient starting materials for the synthesis of more complex chiral molecules. uniud.ittaltech.ee
For the synthesis of 2-phenylpropyl butyrate, a suitable chiral precursor from the chiral pool could be used to construct the 2-phenylpropanol backbone. For example, enantiomerically pure amino acids can be converted into chiral amino alcohols, which can then be further transformed. taltech.ee While this approach is widely used, it may be limited by the availability of a suitable starting material with the correct stereochemistry. uniud.it
Asymmetric induction is a strategy where a chiral group, known as a chiral auxiliary, is temporarily attached to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new chiral center with a specific configuration. wikipedia.orgyork.ac.uk After the reaction, the auxiliary is removed and can often be recycled. york.ac.uk
A well-known example is the use of Evans' chiral oxazolidinone auxiliaries for asymmetric aldol (B89426) reactions. wikipedia.org In the context of synthesizing a precursor to this compound, a chiral auxiliary could be attached to a molecule that will become part of the final structure. For instance, a chiral sulfinamide auxiliary has been designed and used for the asymmetric addition of allylmagnesium bromide to imines, producing homoallylic amines with high diastereoselectivity. nih.gov These amines can then be converted into other chiral building blocks. nih.gov
The key advantage of this method is that it often provides high levels of stereocontrol, and the resulting diastereomers can be separated using standard techniques like chromatography or crystallization. york.ac.uk
Asymmetric Catalysis for Chiral Alcohol Precursor Synthesis (e.g., 2-Phenylpropanol)
Kinetic Resolution of Racemic Precursors or the Ester Product
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. jocpr.com Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) and esterases are particularly versatile biocatalysts for the resolution of chiral alcohols and esters due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents. d-nb.infoalmacgroup.comresearchgate.net
In the context of this compound, EKR can be applied in two primary ways:
Resolution of the precursor alcohol, 2-phenylpropanol: A racemic mixture of 2-phenylpropanol can be subjected to lipase-catalyzed acylation (transesterification) with an acyl donor, such as vinyl butyrate or ethyl butyrate. The lipase will selectively acylate one enantiomer of the alcohol at a faster rate, yielding the corresponding enantioenriched this compound and leaving behind the unreacted, enantioenriched alcohol. For instance, studies on similar secondary alcohols have shown that lipases like Candida antarctica lipase B (CALB) can effectively catalyze such resolutions. doi.orgnih.gov
Resolution of the racemic ester, this compound: Alternatively, a racemic mixture of this compound can be resolved via lipase-catalyzed hydrolysis. In this scenario, the lipase selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess.
The choice of lipase is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Different lipases exhibit varying selectivities for different substrates. For example, lipases from Pseudomonas cepacia (lipase PS), Burkholderia cepacia, and Candida antarctica (CALA and CALB) have been successfully used for the kinetic resolution of various aromatic esters and alcohols. d-nb.inforesearchgate.netutupub.fi The reaction conditions, including the solvent, acyl donor, and temperature, also play a significant role in the efficiency and selectivity of the resolution process. researchgate.net
Table 1: Examples of Lipases Used in the Kinetic Resolution of Related Compounds
| Lipase | Source Organism | Common Application in Resolution |
|---|---|---|
| Novozym 435 | Candida antarctica lipase B (immobilized) | Acylation of secondary alcohols. jocpr.comd-nb.info |
| Lipase PS-C II | Burkholderia cepacia (immobilized) | Hydrolysis and acylation of esters and alcohols. researchgate.net |
| Amano Lipase AK | Pseudomonas fluorescens | Acetylation of hydroxy esters. researchgate.net |
While enzymatic methods are prevalent, non-enzymatic kinetic resolution strategies can also be employed. These methods typically involve the use of chiral chemical catalysts or reagents that differentiate between the enantiomers of a racemic substrate.
For the resolution of precursors like 2-phenylpropanol, methods such as acylation using a chiral acyl-transfer catalyst could be effective. These catalysts, often based on chiral amines or phosphines, can selectively activate an achiral acylating agent to react with one enantiomer of the alcohol over the other.
Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining the kinetic resolution step with an in-situ racemization of the starting material. For DKR to be successful, the racemization of the less reactive enantiomer must occur at a rate comparable to or faster than the resolution reaction. princeton.edu For a precursor like 2-phenylpropanal, this could involve a combination of a reductase enzyme for the resolution step and a racemization catalyst. nih.gov
Determination of Enantiomeric Purity and Absolute Configuration
Accurately determining the enantiomeric purity (often expressed as enantiomeric excess, ee) and the absolute configuration (R or S) of this compound and its precursors is essential for quality control and for understanding its stereochemistry-dependent properties.
Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. gcms.czphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. uni-muenchen.de
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a highly effective analytical method. pharmaknowledgeforum.com Capillary columns coated with derivatized cyclodextrins are the most commonly used CSPs for this purpose. gcms.czresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the separation efficiency. researchgate.net Two-dimensional GC, which uses two columns in series (an achiral and a chiral column), can provide enhanced separation of enantiomers from other impurities. pharmaknowledgeforum.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. hplc.eusigmaaldrich.com It offers a wide variety of CSPs, including polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose), Pirkle-type phases, and ligand-exchange columns. hplc.eusigmaaldrich.comindexcopernicus.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development. sigmaaldrich.comwindows.net For preparative separations to isolate pure enantiomers, HPLC can be scaled up. hplc.eu
Table 2: Common Chiral Stationary Phases for Chromatographic Separation
| Chromatographic Technique | Type of Chiral Stationary Phase (CSP) | Principle of Separation |
|---|---|---|
| Gas Chromatography (GC) | Derivatized Cyclodextrins | Inclusion complexation and hydrogen bonding. pharmaknowledgeforum.com |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (Cellulose, Amylose) | Formation of transient diastereomeric complexes. sigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Pirkle-type (e.g., Phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions. hplc.eu |
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as europium(III) or praseodymium(III) chelates of chiral ligands. harvard.edugoogle.com When a CSR is added to a solution of a racemic compound, it forms rapidly exchanging diastereomeric complexes with each enantiomer. harvard.edu This results in different induced chemical shifts for corresponding protons in the two enantiomers, allowing for the integration of the separated signals to determine the enantiomeric ratio. harvard.eduharvard.edu Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) is a classic example of such a reagent. google.com
Chiral Solvating Agents (CSAs): These are chiral molecules that form diastereomeric solvates with the enantiomers of the analyte, leading to observable chemical shift differences in the NMR spectrum.
Optical rotation is a physical property of chiral substances to rotate the plane of polarized light. anton-paar.com Enantiomers rotate light to an equal extent but in opposite directions. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. rudolphresearch.com
A polarimeter is used to measure the observed optical rotation. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). rudolphresearch.com While a non-zero optical rotation confirms the presence of an excess of one enantiomer, it does not directly provide the absolute configuration (R or S). rudolphresearch.comlibretexts.org The relationship between the sign of rotation and the absolute configuration must be established through other methods, such as X-ray crystallography or by chemical correlation to a compound of known absolute configuration. libretexts.orgtcichemicals.com
The enantiomeric excess (ee) can be calculated from the observed optical rotation of a mixture and the specific rotation of the pure enantiomer. libretexts.orgchemistrysteps.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| (R)-2-Phenylpropyl butyrate |
| (S)-2-Phenylpropyl butyrate |
| 2-Phenylpropanol |
| Vinyl butyrate |
| Ethyl butyrate |
Iv. Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Chemical Synthesis
The primary chemical method for synthesizing 2-phenylpropyl butyrate (B1204436) is through the Fischer esterification of 2-phenylpropanol with butyric acid. libretexts.orginchem.org This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution. byjus.comchemistrysteps.com
Detailed Steps of Esterification (e.g., Protonation-Addition-Deprotonation-Elimination)
The Fischer esterification mechanism is a multi-step, reversible process. libretexts.orgmasterorganicchemistry.com The generally accepted mechanism for the synthesis of esters like 2-phenylpropyl butyrate from a carboxylic acid and an alcohol can be broken down into the following key steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation): masterorganicchemistry.comscienceready.com.au
Protonation: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid (butyric acid) by a strong acid catalyst, such as sulfuric acid. byjus.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comnumberanalytics.com
Nucleophilic Addition: The alcohol (2-phenylpropanol) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.comjove.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com
Proton Transfer (Deprotonation-Protonation): A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. byjus.com This converts a poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. byjus.commasterorganicchemistry.com This results in a protonated ester.
Deprotonation: Finally, a base (which can be water or the alcohol) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product, this compound. byjus.commasterorganicchemistry.com
All steps in the Fischer esterification are reversible, and the reaction exists in an equilibrium between reactants and products. chemistrysteps.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is often used, or water is removed from the reaction mixture as it is formed. byjus.comjove.com
Identification of Key Intermediates and Transition States
The key intermediate in the Fischer esterification is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This intermediate is characterized by a central carbon atom bonded to four other groups. Computational studies, such as Density Functional Theory (DFT), can be employed to model the energy profile of the esterification pathway, identifying the energies of transition states and intermediates, which provides a deeper understanding of the reaction kinetics. sparkl.me For the esterification of carboxylic acids with primary and secondary alcohols, the reaction is generally favored, while for tertiary alcohols, the transition state energy is about 3 kcal/mol higher, making the reaction less favorable. nih.gov
The transition states are high-energy, transient species that exist at the peak of the energy barriers between the steps. For instance, a transition state exists during the formation of the tetrahedral intermediate and another during its collapse to form the protonated ester. These states involve partial bond formation and breakage. researchgate.net
Role of Catalysts at a Molecular Level
In the Fischer esterification of this compound, a strong acid catalyst, commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), plays a crucial dual role. scienceready.com.aumasterorganicchemistry.comvedantu.com
Activation of the Carboxylic Acid: The primary role of the catalyst is to protonate the carbonyl oxygen of butyric acid. masterorganicchemistry.comnumberanalytics.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more reactive towards the weakly nucleophilic 2-phenylpropanol. chemistrysteps.comcerritos.edu
Facilitating the Leaving Group: The acid catalyst facilitates the conversion of the hydroxyl group (-OH), a poor leaving group, into a water molecule (H₂O), which is a much better leaving group. masterorganicchemistry.com This is essential for the elimination step to proceed efficiently.
Dehydrating Agent: Concentrated sulfuric acid also acts as a dehydrating agent, removing the water produced during the reaction. scienceready.com.aujove.com This shifts the equilibrium of the reversible reaction towards the products, thereby increasing the yield of this compound. scienceready.com.au
The catalyst is regenerated at the end of the reaction, fulfilling its catalytic role. masterorganicchemistry.comcerritos.edu
Enzymatic Reaction Mechanism Studies
Lipases are widely used biocatalysts for the synthesis of esters like this compound due to their high selectivity and mild reaction conditions. mdpi.comscielo.br Lipases, such as those from Candida antarctica (CALB) and Thermomyces lanuginosus, are particularly effective. nih.govresearchgate.netacs.org The enzymatic mechanism also involves a tetrahedral intermediate, similar to the chemical route, but occurs within the specific environment of the enzyme's active site. acs.org
Characterization of Enzyme Active Site Architecture
The active site of lipases is typically characterized by a catalytic triad (B1167595) of amino acid residues, most commonly Serine-Histidine-Aspartic acid (or Glutamic acid). mdpi.comnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) possesses a catalytic triad of Ser105, His224, and Asp187. mdpi.com The active site also contains an "oxyanion hole," formed by residues like Thr40 and Gln106 in CALB, which stabilizes the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. mdpi.comacs.org
Unlike many lipases, CALB does not have a "lid" that covers the active site, which is a mobile polypeptide chain that typically moves to allow substrate access. nih.govnih.gov The active site of CALB is located at the bottom of a narrow and deep pocket. researchgate.netlaas.fr The binding pocket itself has distinct regions that accommodate the different parts of the substrates, such as an acyl-binding pocket for the butyric acid and specific pockets for the alcohol moiety. nih.gov
Table 1: Key Residues in the Active Site of Candida antarctica Lipase B (CALB) This table is generated based on available data for CALB, a commonly used lipase for ester synthesis.
| Residue Type | Specific Residue(s) | Function |
| Catalytic Triad | Ser105, His224, Asp187 | Directly participates in the catalytic reaction. |
| Oxyanion Hole | Thr40, Gln106 | Stabilizes the tetrahedral intermediate. |
Substrate Binding Dynamics and Catalytic Orientations
Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to study the dynamic process of substrate binding and the orientation of substrates within the enzyme's active site. acs.orgnih.govacs.org
For the synthesis of this compound, the two substrates, 2-phenylpropanol and butyric acid, must bind to the active site of the lipase in a specific orientation for the reaction to occur. The binding process can be described by a "ping-pong bi-bi" mechanism. nih.govnih.gov
Acylation Step: First, the butyric acid (the acyl donor) enters the active site. The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the butyric acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing the hydroxyl part of the acid (as water, after proton transfer) and forming an acyl-enzyme intermediate. nih.gov
Deacylation Step: The first product (water) is released from the active site. Then, the second substrate, 2-phenylpropanol, enters the active site and attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the final ester product, this compound, and regenerate the free enzyme. researchgate.netnih.gov
Computational studies have shown that upon substrate binding, the catalytic triad can undergo a reorganization, leading to an increase in essential hydrogen bond populations, which facilitates the reaction. acs.org The binding of the substrate is a dynamic process, and the flexibility of certain regions of the enzyme can be crucial for accommodating the substrates and facilitating the catalytic process. laas.frnih.gov The enantioselectivity of lipases towards chiral alcohols like 2-phenylpropanol is attributed to the specific geometry of the active site, which contains pockets that preferentially accommodate one enantiomer over the other. researchgate.net
Roles of Catalytic Residues (e.g., Serine Hydrolase Catalytic Triad)
While specific research delineating the precise roles of catalytic residues in the enzymatic synthesis of this compound is not available, the reaction is typically catalyzed by lipases, which are a class of serine hydrolases. The catalytic mechanism of these enzymes is well-established and relies on a conserved set of amino acid residues.
The core of the active site in most lipases contains a catalytic triad composed of serine (Ser), histidine (His), and an acidic residue, which is typically aspartic acid (Asp) or glutamic acid (Glu). mdpi.comresearchgate.netnih.govscielo.br This triad is responsible for the catalytic activity in both hydrolysis and synthesis reactions. scielo.br
The catalytic mechanism for esterification proceeds through a two-step process known as the Ping-Pong Bi-Bi mechanism:
Acylation: The process begins with the activation of the serine residue. The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. researchgate.netresearchgate.net This increases the nucleophilicity of the serine's oxygen, which then performs a nucleophilic attack on the carbonyl carbon of the acyl donor (in this case, a butyrate source). This forms a high-energy tetrahedral intermediate. researchgate.netmdpi.com The intermediate is stabilized by the oxyanion hole , a structural feature typically formed by the backbone amide protons of two other amino acid residues, which form hydrogen bonds with the negatively charged oxygen of the substrate's carbonyl group. mdpi.com The intermediate then collapses, releasing the alcohol or water molecule and forming a covalent acyl-enzyme intermediate.
Deacylation: The alcohol substrate (2-phenylpropanol) enters the active site. The histidine residue now acts as a general acid, donating a proton to the serine-bound acyl group. The alcohol's oxygen attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole. This intermediate collapses, breaking the covalent bond with the serine residue and releasing the final ester product, this compound. The enzyme is thus returned to its native state, ready for another catalytic cycle.
The table below summarizes the key components of a typical lipase active site involved in catalysis.
| Component | Typical Residues | Function |
| Catalytic Triad | Serine, Histidine, Aspartic Acid/Glutamic Acid | Performs the chemical steps of bond cleavage and formation. mdpi.comnih.govscielo.br |
| Oxyanion Hole | Backbone Amide Groups (e.g., from Glycine, Alanine) | Stabilizes the negatively charged tetrahedral intermediates formed during catalysis. mdpi.com |
Conformational Changes in Enzyme-Substrate Complexes
Specific crystallographic or spectroscopic data detailing the conformational changes in an enzyme upon binding this compound or its precursors are not documented. However, studies on lipases have revealed that significant conformational changes are a hallmark of their function. nih.govnih.gov
Many lipases exhibit a phenomenon known as interfacial activation . These enzymes possess a mobile polypeptide chain, often a helical segment referred to as a "lid" or "flap," that covers the active site in an aqueous environment, rendering it inaccessible. nih.govmdpi.com When the lipase encounters a hydrophobic interface (like an oil-water interface), the lid undergoes a large conformational rearrangement, moving to expose the hydrophobic active site to the substrate. nih.gov This movement is crucial for catalysis and is a key feature of enzymes like human pancreatic lipase and lipases from Rhizomucor miehei. nih.gov
Interestingly, Candida antarctica lipase B (CALB), a widely used and highly stable biocatalyst for ester synthesis, is often considered an exception as it lacks a pronounced lid structure and does not exhibit significant interfacial activation. rsc.orgnih.gov Despite this, high-resolution crystal structures and molecular dynamics simulations have shown that CALB still undergoes conformational transitions between "open" and "closed" states, which are influenced by the protonation states of key residues and can regulate access to the active site. rsc.orgnih.gov It is through such conformational dynamics that the enzyme can accommodate substrates and release products. For any lipase-catalyzed synthesis of this compound, similar substrate-induced conformational adjustments would be essential for orienting the reactants correctly within the active site and facilitating the reaction. nih.gov
Theoretical and Computational Chemistry Approaches
While powerful for elucidating enzymatic mechanisms, theoretical and computational chemistry approaches have not been specifically applied to the this compound system in the published literature. The following sections describe these methodologies and their general use in studying relevant lipase-catalyzed reactions.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
There are no specific DFT studies reported for the enzymatic synthesis of this compound.
DFT is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. nih.gov In the context of chemical reactions, DFT calculations are instrumental in mapping the potential energy surface, identifying the structures of transition states, and calculating the activation energy barriers. nih.gov For enzyme-catalyzed reactions, these calculations are often performed within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. In a QM/MM study, the reactive part of the system (e.g., the substrate and the enzyme's catalytic triad) is treated with a high-level quantum method like DFT, while the rest of the protein and solvent are modeled using a less computationally expensive molecular mechanics force field. nih.govdiva-portal.org This approach allows for the investigation of reaction mechanisms and energetics within the complex environment of an enzyme's active site, providing insights into how the enzyme lowers the activation barrier compared to the uncatalyzed reaction in solution.
Molecular Dynamics (MD) Simulations of Enzyme-Substrate/Inhibitor Systems
MD simulations specifically modeling the interaction between a lipase and this compound have not been published.
MD simulation is a computational technique that models the physical movements of atoms and molecules over time. nih.gov It is extensively used to study the structure, dynamics, and thermodynamics of biological macromolecules like enzymes. nih.govfrontiersin.org In the study of lipases, MD simulations provide crucial insights into:
Conformational Stability: Simulations at different temperatures can reveal the structural stability of an enzyme and identify flexible regions that may be crucial for activity or involved in thermal denaturation. nih.govnih.gov
Enzyme Flexibility: MD can quantify the flexibility of different parts of the enzyme, such as the active site or the lid region, which is often correlated with catalytic activity. mdpi.comresearchgate.net
Enzyme-Substrate Interactions: Simulations of the enzyme-substrate complex can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the substrate in the active site, providing a dynamic view of the binding process. mdpi.comnih.gov
Inhibitor Binding: MD is used to study how inhibitors bind to the active site and to assess the stability of the enzyme-inhibitor complex, which is valuable for drug design. nih.govnih.gov
For example, MD simulations have been used to study Candida antarctica lipase B (CALB) in various organic solvents to understand how the solvent affects the enzyme's conformation and activity in esterification reactions. researchgate.net
Molecular Docking Studies for Substrate Specificity and Enzyme Promiscuity
No molecular docking studies specifically featuring this compound are found in the reviewed literature.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second molecule (a receptor, such as an enzyme's active site) to form a stable complex. nih.govmdpi.com The primary goals of docking in enzymology are:
Binding Pose Prediction: To determine the most likely three-dimensional arrangement of a substrate within the enzyme's active site. researchgate.net
Binding Affinity Estimation: To calculate a scoring function that estimates the binding affinity, which can be used to rank different substrates or potential inhibitors. mdpi.com
Understanding Specificity: By docking various substrates into an active site, researchers can rationalize why an enzyme prefers certain substrates over others. This is used to understand both substrate specificity and enzyme promiscuity (the ability to catalyze reactions on a range of different substrates). nih.govub.edu
Docking studies on lipases have been used to identify key binding residues and to screen for lipases that would be most efficient for a particular esterification process. researchgate.netnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations on the electronic structure and reactivity of this compound are not available.
Quantum chemical calculations are employed to determine the electronic properties of molecules, which are fundamental to their chemical reactivity. hakon-art.comresearchgate.net These methods can compute various molecular descriptors, including:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. hakon-art.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.
Atomic Charges: Calculating the partial charges on each atom helps to understand the polarity of bonds and identify reactive sites.
These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity or reactivity of new compounds based on their calculated electronic properties. researchgate.net
The table below summarizes the application of these computational methods in enzyme studies.
| Method | Primary Application in Enzyme Studies | Information Gained |
| DFT/QM/MM | Investigating reaction mechanisms | Transition state structures, reaction energy profiles, activation barriers. nih.govdiva-portal.org |
| MD Simulations | Studying protein dynamics and stability | Conformational changes, enzyme flexibility, substrate binding pathways, solvent effects. mdpi.comnih.govresearchgate.net |
| Molecular Docking | Predicting substrate/inhibitor binding | Binding poses, binding affinity scores, key interacting residues, substrate specificity. nih.govmdpi.commdpi.com |
| Quantum Chemistry | Analyzing molecular electronic properties | HOMO/LUMO energies, charge distribution, reactivity descriptors. hakon-art.comresearchgate.net |
V. Analytical and Spectroscopic Characterization of Synthesized 2 Phenylpropyl Butyrate
Chromatographic Techniques for Purity and Yield Assessment
Gas chromatography is a primary technique for the analysis of volatile compounds like 2-phenylpropyl butyrate (B1204436). nist.gov The purity of the synthesized ester can be determined by injecting a sample into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. For 2-phenylpropyl butyrate, a semi-standard non-polar column can be used, with a reported Kovats retention index of 1482. nih.gov The resulting chromatogram will show a peak for each component in the sample, and the area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. By using a calibrated internal standard, the yield of the reaction can also be accurately calculated.
A related compound, 2-phenylpropyl isobutyrate, has a reported Kovats retention index of 1439 on a DB-5 column. pherobase.com This highlights the ability of GC to separate structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the synthesis of this compound. semanticscholar.org This technique is particularly useful for analyzing reaction mixtures that may not be suitable for direct GC analysis due to the presence of non-volatile components. A common setup for analyzing esters like this compound involves a reverse-phase C18 column. aurigeneservices.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. aurigeneservices.comunipi.it By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of the product can be tracked. A UV detector is often used, and a suitable wavelength for detection, such as 210 nm, is selected based on the UV spectrum of the compound. aurigeneservices.com The purity of the final product can also be assessed by HPLC, with the goal of achieving a purity of 95% or higher. semanticscholar.org
Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)
While chromatographic techniques confirm purity and yield, spectroscopic methods are essential for the definitive structural elucidation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule.
¹H NMR Spectroscopy : This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show distinct signals for the protons of the phenyl group, the methine proton adjacent to the phenyl group, the methylene (B1212753) protons of the ester, and the protons of the butyl chain. nih.gov The splitting patterns of these signals, governed by spin-spin coupling, would further confirm the connectivity of the atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. chemicalbook.com Each unique carbon atom gives a distinct signal. For this compound, separate peaks would be observed for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon, the methylene carbon of the alcohol moiety, and the carbons of the butyl group. nih.gov
2D NMR Techniques : For more complex structures or to resolve ambiguities, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment shows correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete carbon skeleton and confirming the position of the ester linkage.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its identity. nih.gov A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated ester. libretexts.org Additionally, the spectrum will show C-O stretching vibrations, C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring. nih.govlibretexts.org
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nist.gov It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
GC-MS and LC-MS : Coupling gas chromatography or liquid chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. In the context of this compound synthesis, GC-MS is particularly useful for confirming the identity of the product peak observed in the gas chromatogram. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (206.28 g/mol ). nist.govnih.gov
Fragmentation Analysis : Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, producing a unique pattern of fragment ions. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage at various points along the carbon chain. The analysis of these fragment ions provides valuable information that helps to confirm the structure of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. This can be used to definitively confirm the molecular formula of the synthesized this compound, which is C₁₃H₁₈O₂. uni.lu
X-ray Crystallography (for related enzyme-ligand complexes, if applicable)
While a specific crystal structure of this compound bound to an enzyme is not available in the current scientific literature, significant insights into its molecular interactions can be derived from the X-ray crystallographic analysis of the enzymes frequently used in its synthesis. The lipase (B570770) B from the yeast Moesziomyces antarcticus (previously known as Candida antarctica), commonly referred to as CALB, is a principal biocatalyst for the stereoselective synthesis of chiral esters like this compound. mdpi.com The high-resolution three-dimensional structures of CALB, both in its native (apo) form and in complex with inhibitors, provide a robust framework for understanding substrate binding and the catalytic mechanism.
The crystallographic studies reveal that CALB is a monomeric protein belonging to the α/β hydrolase fold family. nih.govnih.gov This fold is characterized by a central, eight-stranded β-sheet surrounded by α-helices. mdpi.com Crucially, X-ray diffraction has elucidated the architecture of the active site, which contains a canonical Ser-His-Asp catalytic triad (B1167595) (Ser105, Asp187, and His224). nih.govrcsb.org The structure of the enzyme is considered to be in a perpetually 'open' conformation, where the active site is accessible to the solvent, unlike many other lipases that require interfacial activation. nih.govrcsb.org However, the entrance to the active site is relatively restricted, which is believed to be a key factor in the enzyme's high substrate specificity and stereoselectivity. nih.govrcsb.org
Molecular modeling and docking studies, which rely heavily on these crystal structures, are employed to predict the binding mode of substrates like 2-phenylpropyl alcohol and butyric acid within the CALB active site. The crystal structure of CALB in complex with a phosphonate (B1237965) inhibitor (PDB ID: 1LBS) serves as a valuable model for the tetrahedral intermediate formed during the esterification reaction. rcsb.org These models suggest that the active site contains distinct pockets to accommodate the acyl donor and the alcohol moiety, providing a structural basis for the enzyme's selectivity. rcsb.orgresearchgate.net For instance, analysis of the active site topology based on crystallographic data helps explain how the enzyme can differentiate between enantiomers of a chiral alcohol. rcsb.org
The detailed atomic coordinates obtained from X-ray crystallography are indispensable for computational studies, such as molecular dynamics simulations, that investigate the influence of different solvents or reaction conditions on enzyme stability and activity in the synthesis of butyrates. mdpi.com Furthermore, crystallographic analysis of engineered CALB variants has shown how modifications to the protein structure can alter the active site accessibility, for example, by converting the narrow access tunnel into a broader crevice, thereby enhancing catalytic activity. nih.gov
Below are the crystallographic data for two seminal structures of Candida antarctica lipase B deposited in the Protein Data Bank (PDB), which are foundational for understanding enzyme-ligand interactions relevant to this compound synthesis.
Table 1: Crystallographic Data for Wild-Type CALB (Apo Form)
This table details the data for PDB entry 1TCA , representing the ligand-free, orthorhombic crystal form of the enzyme. rcsb.orgebi.ac.uk
| Parameter | Value |
| Data Collection | |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 1.55 |
| Refinement | |
| R-Value Work | 0.157 |
| R-Value Free | Not provided in the entry |
| Structure Details | |
| Space Group | P 21 21 21 |
| Unit Cell Lengths (Å) | a=49.7, b=61.8, c=106.1 |
| Unit Cell Angles (°) | α=90, β=90, γ=90 |
| Macromolecule | |
| Organism | Moesziomyces antarcticus |
| Total Structure Weight (kDa) | 33.46 |
| Residue Count | 317 |
Table 2: Crystallographic Data for CALB-Inhibitor Complex
This table presents data for PDB entry 1LBS , which features the enzyme co-crystallized with a phosphonate inhibitor, mimicking a reaction intermediate. rcsb.orgebi.ac.uk
| Parameter | Value |
| Data Collection | |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 2.60 |
| Refinement | |
| R-Value Work | 0.193 |
| R-Value Free | 0.255 |
| Structure Details | |
| Space Group | C 1 2 1 |
| Unit Cell Lengths (Å) | a=229.5, b=59.5, c=54.9 |
| Unit Cell Angles (°) | α=90, β=93.6, γ=90 |
| Macromolecule | |
| Organism | Moesziomyces antarcticus |
| Total Structure Weight (kDa) | 33.04 (per chain) |
| Residue Count | 317 (per chain) |
Vi. Future Research Directions and Emerging Trends
Development of Next-Generation Catalytic Systems
The heart of any chemical synthesis lies in its catalytic system. For 2-phenylpropyl butyrate (B1204436), the focus is on creating catalysts that are not only highly active and selective but also environmentally benign.
Engineering of Hyperactive and Thermostable Biocatalysts
Biocatalysis, utilizing enzymes for chemical transformations, offers a green alternative to traditional chemical methods. The development of robust biocatalysts is a critical area of research. europa.eu Enzymes like lipases are of particular interest for esterification reactions. rsc.orgmdpi.com Future work will concentrate on protein engineering to create "hyperactive" and "thermostable" variants of these enzymes. This involves modifying the enzyme's structure to enhance its catalytic efficiency and its ability to withstand industrial process conditions, such as elevated temperatures. europa.eu For instance, research into the lipase-catalyzed synthesis of polyamides has shown that protein engineering can improve performance, although the enhancements in synthesis are sometimes less pronounced than in hydrolysis reactions. europa.eu The production and preparation of these biocatalysts are significant cost factors, making the development of efficient production strains and fermentation techniques crucial for industrial-scale applications. europa.eu
Discovery of Novel Chemical Catalysts for Mild Esterification
While biocatalysts are promising, chemical catalysts continue to evolve. The trend is moving towards catalysts that can operate under mild conditions, reducing energy consumption and minimizing side reactions. Recent developments include the use of solid acid catalysts like Amberlyst 15, which has been successfully used in the synthesis of various perfumery esters with high conversion rates. jetir.org These heterogeneous catalysts offer advantages such as easy separation and reusability, contributing to greener chemical processes. jetir.org Other novel systems, such as those based on noble-metal bimetallic oxide clusters, are being explored for their high reactivity in producing aryl esters using environmentally friendly oxidants like molecular oxygen. labmanager.com Research is also ongoing into the use of deep eutectic solvents and ionic liquids as catalysts for esterification. researchgate.net
Integration of Continuous Flow Reactor Technologies for Scalable Synthesis
The shift from traditional batch processing to continuous flow manufacturing is a major trend in the chemical industry. Flow reactors, particularly microreactors, offer numerous advantages for the synthesis of esters like 2-phenylpropyl butyrate. ucl.ac.ukmdpi.commdpi.com These systems provide superior heat and mass transfer, leading to faster reaction times, higher yields, and improved safety. ucl.ac.ukmdpi.comnih.gov
The integration of immobilized enzymes into continuous flow reactors has shown great promise for the scalable production of flavor esters. researchgate.netunibe.ch For example, a transferase from Mycobacterium smegmatis immobilized on agarose (B213101) beads has been used for the continuous preparation of various flavor esters with excellent yields in very short reaction times. researchgate.netunibe.chfrontiersin.org This combination of biocatalysis and flow chemistry is seen as an ideal partnership for creating efficient and sustainable synthetic tools. researchgate.net Research has demonstrated that continuous flow systems can be more efficient than batch reactors due to shorter diffusion paths and more effective mass transfer. researchgate.net Furthermore, upgrading from a batch to a continuous flow reactor can lead to increased conversion rates and excellent long-term catalyst performance. rsc.org
| Reactor Type | Key Advantages for Ester Synthesis | Relevant Research Findings |
| Microreactors | Enhanced heat and mass transfer, improved safety, ease of automation, precise control over reaction parameters. ucl.ac.ukmdpi.comnih.gov | Can lead to higher yields with lower catalyst contact times compared to batch cascade systems. ucl.ac.uk Enables rapid kinetic modeling. ucl.ac.uk |
| Packed Bed Reactors | Allows for the use of immobilized catalysts, enabling continuous operation and easy catalyst separation. mdpi.com | Successfully used for the synthesis of butyl butyrate with high conversion in short residence times. mdpi.com |
| Flow Reactors with In-line Separation | Can improve the yield of equilibrium-limited reactions by continuously removing byproducts like water. jst.go.jp | A microreactor with a zeolite membrane for water pervaporation significantly improved the yield of oleic acid esterification. jst.go.jp |
Deeper Mechanistic Understanding via Advanced In Situ Spectroscopic Techniques
A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques are powerful tools for studying catalytic reactions as they happen. numberanalytics.comoaepublish.com Techniques like infrared (IR) spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) provide real-time information about the catalyst's structure, the interaction of reactants with the catalyst surface, and the formation of intermediates. numberanalytics.comabo.fi
Operando spectroscopy, which combines simultaneous spectroscopic measurements with kinetic data under actual reaction conditions, is particularly valuable. numberanalytics.comabo.fi This approach can reveal dynamic changes in the catalyst and reactants during the reaction, offering deep insights into the reaction mechanism. numberanalytics.com For instance, mechanistic studies on monoalkyltin(IV)-catalyzed esterification have utilized NMR, IR, and mass spectrometry to understand the behavior of the catalyst under relevant conditions. rsc.orgrsc.org The integration of multiple spectroscopic techniques, such as combining IR with X-ray absorption spectroscopy (XAS) and transmission electron microscopy (TEM), can provide a more comprehensive picture of the catalytic process. numberanalytics.com
Exploration of Bio-Renewable Feedstocks for Sustainable Ester Production
The move towards a bio-based economy is driving research into the use of renewable feedstocks for chemical production. For this compound, this involves finding sustainable sources for its precursors: 2-phenylpropanol (or its aldehyde form, 2-phenylpropionaldehyde) and butyric acid.
There is growing interest in producing flavor and fragrance compounds from renewable resources. perfumerflavorist.comnih.govresearchgate.netganeshremedies.com Microbial production offers a promising route to synthesize terpenoids and other aroma compounds from inexpensive and renewable starting materials. nih.gov For instance, genetically engineered microorganisms can be used to produce these compounds from glucose. perfumerflavorist.com Research is also exploring the use of bio-based resources like castor oil, which is rich in ricinoleic acid, as a precursor for aroma compounds like γ-decalactone through lipase-mediated biotransformation. elsevierpure.com The synthesis of 2-phenylpropionaldehyde itself can be approached through methods like the hydroformylation of styrene (B11656) or the oxidation of isopropylbenzene. acs.org The development of green synthesis methods for these precursors is an active area of research.
High-Throughput Screening and Automation in Synthetic Method Development
Q & A
Basic Research Questions
Q. How is 2-Phenylpropyl butyrate synthesized in laboratory settings?
- Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 2-phenylpropyl alcohol (hydratropic alcohol) and butyric acid. Sulfuric acid or p-toluenesulfonic acid are common catalysts. The reaction is typically refluxed in anhydrous toluene, followed by neutralization, extraction (using ethyl acetate or dichloromethane), and purification via vacuum distillation or column chromatography. Purity is confirmed by GC/MS (retention time ~28.12 min, CAS 80866-83-7) .
Q. What analytical techniques are recommended for identifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the gold standard. Key identifiers include:
- Retention Index (RI) : 1483 (non-polar column) .
- Mass Spectrum : Base peak at m/z 105 (C₇H₅⁺ from phenyl group) and fragments at m/z 89 (butyrate moiety, C₄H₉O₂⁺) .
- For quantification, internal standards like benzyl butyrate (CAS 103-37-7) are used to normalize peak areas .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 37°C. Sample aliquots are analyzed via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) at 0, 24, 48, and 72 hours. Degradation products (e.g., free butyric acid) are quantified using calibration curves. Hydrolysis is most rapid under alkaline conditions (pH >8) due to ester bond cleavage .
Advanced Research Questions
Q. What strategies resolve co-eluting peaks in GC/MS analysis of this compound in essential oils?
- Methodological Answer : Use tandem mass spectrometry (GC-MS/MS) to differentiate overlapping signals. For example, precursor ion scanning for m/z 105 (phenyl fragment) isolates this compound from structurally similar esters like 2-Phenylpropyl isobutyrate (CAS 65813-53-8). Alternatively, optimize temperature programming (e.g., 5°C/min ramp from 50°C to 250°C) to enhance chromatographic resolution .
Q. How does this compound interact with microbial esterases in metabolic studies?
- Methodological Answer : Perform in vitro assays using lipoprotein lipase or tributyrinase. Incubate the compound with enzyme solutions (pH 7.4, 37°C) and measure butyric acid release via titration or spectrophotometry (λ = 405 nm for p-nitrophenyl butyrate analogs). Kinetic parameters (Kₘ, Vₘₐₓ) are derived from Michaelis-Menten plots. Competitive inhibition studies use isobutyrate derivatives to probe active-site specificity .
Q. What are the contradictions in reported biological activities of this compound?
- Methodological Answer : While some studies suggest flavor-enhancing properties via olfactory receptor activation (e.g., OR51E2), others report negligible bioactivity in mammalian cells. To reconcile discrepancies:
- Validate receptor binding using calcium imaging or patch-clamp assays.
- Compare results across cell lines (HEK293 vs. primary olfactory neurons).
- Control for butyrate interference, as free butyrate exhibits immunomodulatory effects unrelated to the ester form .
Q. How can isotopic labeling elucidate the metabolic fate of this compound in vivo?
- Methodological Answer : Synthesize deuterated analogs (e.g., d₇-2-Phenylpropyl butyrate) and administer to model organisms (rats/mice). Track metabolites in plasma and tissues via LC-HRMS. Key fragments (e.g., d₄-butyric acid) confirm enzymatic hydrolysis. Compare pharmacokinetic profiles to unlabeled controls to assess first-pass metabolism .
Key Methodological Guidelines
- Statistical Rigor : Report means ± SEM with n ≥ 3. Use ANOVA for multi-group comparisons (α = 0.05) .
- Instrument Calibration : Calibrate GC/MS weekly using alkane standards (C₈–C₂₀) to maintain RI accuracy .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
